molecular formula C17H22N2O5S2 B3621584 N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide

N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B3621584
M. Wt: 398.5 g/mol
InChI Key: WIYAYHOBQVHZGC-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide is a compound that belongs to the sulfonamide class of organic compounds. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound, in particular, is characterized by the presence of two sulfonamide groups attached to a benzene ring, making it a unique and versatile molecule.

Properties

IUPAC Name

N,N-diethyl-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-4-19(5-2)26(22,23)17-10-6-14(7-11-17)18-25(20,21)16-12-8-15(24-3)9-13-16/h6-13,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYAYHOBQVHZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.

    Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: Finally, the compound is alkylated with diethylamine to introduce the N,N-diethyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, which allow for precise control of reaction parameters such as temperature, pressure, and concentration .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for folate synthesis. The compound mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, which is necessary for bacterial DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide is unique due to its dual sulfonamide groups and the presence of methoxy and diethyl substituents. These structural features contribute to its distinct pharmacological properties and make it a valuable compound for various scientific and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide
Reactant of Route 2
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N,N-diethyl-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide

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